![molecular formula C17H15FN2O3S B2778465 1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-32-6](/img/structure/B2778465.png)
1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Fluorescence Switching and Sensing Applications
- Imidazo[1,5-a]pyridinium ions, which share the imidazole core with the compound , have been identified as highly emissive fluorophores. They demonstrate fluorescence switching, acting as pH sensors with dual emission pathways. This indicates potential applications in bioimaging and environmental monitoring where pH changes need to be detected (Hutt et al., 2012).
Antibacterial and Luminescent Properties
- New fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series, which are structurally related to the query compound, were synthesized and found to exhibit significant antibacterial activities along with fluorescence. This suggests potential for use in antimicrobial treatments and as fluorescent probes in biological research (Rezazadeh et al., 2015).
OLED Applications
- Compounds with imidazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). A novel bipolar phenanthroimidazole derivative was designed for highly efficient green and orange-red phosphorescent OLEDs, indicating the potential of such molecules in electronics and display technologies (Liu et al., 2016).
Magnetic and Photochromic Behavior
- Multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which contain imidazole rings, exhibit slow magnetic relaxation and photochromic behavior. This suggests applications in data storage, molecular switches, and sensing technologies (Cao et al., 2015).
Luminescent Materials
- Europium complexes with fluorine-functionalized phenanthroline (related to imidazole-based structures) have shown improved photoluminescent efficiency, indicating potential for use in light-emitting devices and as luminescent markers (Zhang et al., 2009).
Mechanism of Action
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
properties
IUPAC Name |
3-(4-fluorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-6-8-14(9-7-12)20-16-11-24(22,23)10-15(16)19(17(20)21)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXAFSDVXYJFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
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